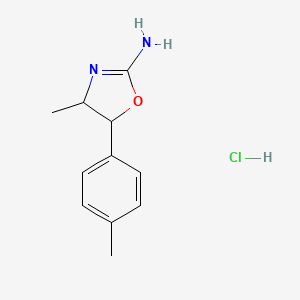
ZIP, Biotinylated
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ZIP with a biotin moiety covalently attached. Potently binds to avidins (Kd = 4 x 10-14 M), which mediates detection of ZIP in biochemical assays.
Aplicaciones Científicas De Investigación
Nutritional Deficiency Detection in Crops
Graphene Oxide-Upconversion Nanoparticle-based portable sensors have been developed to detect biomarkers associated with nutritional deficiencies in crops, such as Zinc (Zn) deficiency. These sensors use the intensity of the optical output resulting from the interaction between oligonucleotide-coated upconversion nanoparticles and graphene oxide to detect mRNAs encoding ZIP-transporter family members in crops, which are upregulated during early stages of Zn deficiency. This innovation is significant in agriculture, impacting food security through early detection of nutritional deficiencies in crops (Giust et al., 2018).
Biomedical Applications
Self-healing Zwitterionic Microgels have been created to form a versatile platform for biomedical applications. These hydrogels, known as Zwitterionic Injectable Pellet (ZIP) constructs, demonstrate great potential for injectable therapies, including cell culture scaffolds that promote stem cell expansion and provide oxidative stress protection (Sinclair et al., 2018).
Cancer Research
ZIP family transporters, crucial for the uptake and homeostasis of essential trace elements like zinc, iron, and manganese, have implications in human diseases, including cancers. Research on ZIP transporters has expanded into areas such as structural biology, evolution, and drug discovery, particularly in the context of cancer treatment (Hu, 2020).
DNA Microarray Technology
A mechanical method has been developed for replicating DNA microarrays using a zip code master. This technique involves using biotinylated oligonucleotides for efficient replication, enabling the preparation of multiple replicas from a single master array. This advancement is significant in genomics and molecular biology research (Lin et al., 2006).
Gene Expression Modulation
Oligonucleotide-oligospermine conjugates, known as Zip nucleic acids (ZNAs), have been shown to serve as effective antisense and antigene agents. These conjugates facilitate carrier-free cell uptake and can selectively inhibit the expression of targeted genes. This discovery has implications for gene silencing and therapeutic interventions in conditions like Huntington's disease (Gagnon et al., 2011).
Breast Cancer Biomarkers
Research has indicated that ZIP family proteins, specifically zinc transporters, may serve as useful biomarkers for the diagnosis and prognosis of human breast cancer. This is a part of an emerging field focusing on nutritionally regulated genes and proteins as potential screening tools for various diseases (Levenson & Somers, 2008).
Plant Gene Modification
Zwitterionic molecules like ZIPs have been recognized for their potential in enhancing cell wall permeability in plants, thus facilitating gene modification. This research presents new methods for boosting the transfection efficiency of nanocarriers into plant cells, which is crucial for agricultural biotechnology (Naka et al., 2023).
Propiedades
Fórmula molecular |
C100H168N32O19S |
|---|---|
Peso molecular |
2154.69 |
Nombre IUPAC |
(2S)-2-[[(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S,3S)-2-[[(2S)-3-hydroxy-2-(tetradecanoylamino)propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]pentanoyl]amino]pentanoyl]amino]acetyl]amino]propanoyl]amino]pentanoyl]amino]pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C100H168N32O19S/c1-7-9-10-11-12-13-14-15-16-17-18-40-79(136)120-75(56-133)92(147)131-81(59(5)8-2)93(148)128-72(52-61-41-43-63(134)44-42-61)90(145)125-69(35-27-48-114-97(105)106)86(141)122-66(33-25-46-112-95(101)102)84(139)118-55-80(137)119-60(6)83(138)121-68(34-26-47-113-96(103)104)85(140)124-71(37-29-50-116-99(109)110)88(143)127-73(53-62-54-117-65-31-20-19-30-64(62)65)91(146)126-70(36-28-49-115-98(107)108)87(142)123-67(89(144)129-74(94(149)150)51-58(3)4)32-23-24-45-111-78(135)39-22-21-38-77-82-76(57-152-77)130-100(151)132-82/h19-20,30-31,41-44,54,58-60,66-77,81-82,117,133-134H,7-18,21-29,32-40,45-53,55-57H2,1-6H3,(H,111,135)(H,118,139)(H,119,137)(H,120,136)(H,121,138)(H,122,141)(H,123,142)(H,124,140)(H,125,145)(H,126,146)(H,127,143)(H,128,148)(H,129,144)(H,131,147)(H,149,150)(H4,101,102,112)(H4,103,104,113)(H4,105,106,114)(H4,107,108,115)(H4,109,110,116)(H2,130,132,151)/t59-,60-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,81-,82-/m0/s1 |
SMILES |
CCCCCCCCCCCCCC(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)C(=O)NC(CC(C)C)C(=O)O |
Sinónimos |
Alternative Name: z-Pseudosubstrate inhibitory peptide, biotinylated |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




